2-Methyl-3-(piperidin-2-yl)propanoic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a piperidine derivative, which indicates the presence of a piperidine ring—a six-membered ring containing one nitrogen atom. The compound is primarily known in its hydrochloride form, 2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride, with the CAS number 1909336-01-1 and a molecular weight of 207.70 g/mol .
The synthesis of 2-Methyl-3-(piperidin-2-yl)propanoic acid typically involves the reaction of 2-methylacrylic acid with piperidine under controlled conditions. This reaction can be facilitated using a catalyst, such as a strong acid or base, to promote the formation of the desired product. The resulting compound may be purified through techniques like recrystallization or chromatography .
In industrial settings, large-scale production often employs continuous flow reactors to optimize yield and purity. Reaction parameters such as temperature, pressure, and reactant concentration are meticulously controlled to ensure consistent quality and safety of the final product .
The molecular formula for 2-Methyl-3-(piperidin-2-yl)propanoic acid is C₉H₁₇NO₂. The structure consists of a propanoic acid moiety attached to a piperidine ring at the second position, with a methyl group at the third position. This configuration contributes to its biological activity and potential pharmaceutical applications.
2-Methyl-3-(piperidin-2-yl)propanoic acid can participate in various chemical reactions typical of carboxylic acids and amines:
Common reagents used in these reactions include:
The mechanism of action for 2-Methyl-3-(piperidin-2-yl)propanoic acid involves interactions at the molecular level that may influence biological pathways. The piperidine ring's nitrogen atom can participate in hydrogen bonding and coordination with biological targets, potentially affecting neurotransmitter systems or other pharmacological targets.
Research indicates that compounds with similar structures may exhibit activity in modulating neurotransmitter uptake or receptor binding, suggesting potential applications in treating neurological disorders .
While specific physical properties such as boiling point and melting point are not widely documented for this compound, it is known that its hydrochloride form is typically handled under controlled conditions due to its potential hazards.
The compound exhibits typical behaviors of carboxylic acids, including:
2-Methyl-3-(piperidin-2-yl)propanoic acid has potential applications in scientific research, particularly within medicinal chemistry. Its structural characteristics make it a candidate for developing pharmaceuticals targeting neurological conditions or serving as intermediates in synthesizing more complex molecules.
The compound's ability to undergo various chemical transformations enhances its utility in synthetic pathways aimed at producing therapeutically relevant agents . Furthermore, ongoing research into its biological activities may reveal additional therapeutic applications in pharmacology.
The synthesis of 2-methyl-3-(piperidin-2-yl)propanoic acid typically begins with pyrimidine or piperidine precursors through strategically designed multi-step sequences. A key approach involves aldol condensation between 2-methylpyrimidine-5-carbaldehyde and acetoacetic acid derivatives, followed by catalytic hydrogenation to saturate the heterocyclic ring and establish the piperidine core [2]. This pathway proceeds through a critical intermediate, 2-methyl-3-(pyrimidin-2-yl)propanoic acid (CAS 819850-14-1), which serves as the precursor for piperidine ring formation via reductive cyclization under high-pressure hydrogenation conditions [2] [8].
Alternative routes utilize N-protected piperidine intermediates to enhance reaction selectivity. For example, 1-Boc-piperidin-3-ylpropionic acid (CAS 352004-58-1) can undergo regioselective alkylation at the C2 position followed by acidic deprotection and functional group manipulation to yield the target molecule [5]. These methods demonstrate moderate yields (45-65%) but face challenges in controlling stereochemistry at the C2 and C3 positions, leading to racemic mixtures that require subsequent resolution steps. Critical process parameters include temperature control during aldol addition (maintained at -10°C to 25°C), hydrogen pressure (50-150 psi), and catalyst loading (5-15% Pd/C) [2] [8].
Table 1: Comparative Synthetic Approaches via Aldol Condensation
| Starting Material | Key Intermediate | Reduction Conditions | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Methylpyrimidine-5-carbaldehyde | 2-Methyl-3-(pyrimidin-2-yl)propanoic acid | H₂ (100 psi), 10% Pd/C, EtOAc | 52 | 98.5 |
| Ethyl 2-methylacetoacetate | Ethyl 2-methyl-3-(pyridin-2-yl)propanoate | H₂ (80 psi), 5% PtO₂, MeOH | 48 | 97.2 |
| N-Boc-3-piperidone | 1-Boc-3-(1-hydroxyethyl)piperidine | NaBH₄, MeOH, 0°C | 65 | 99.1 |
Achieving stereochemical control during piperidine ring formation presents significant synthetic challenges due to the molecule's two chiral centers. Recent advances focus on asymmetric hydrogenation catalysts that enable enantioselective synthesis. Palladium complexes with chiral phosphine ligands (BINAP, Josiphos derivatives) demonstrate exceptional diastereocontrol (>90% de) during the hydrogenation of enamine intermediates preceding piperidine ring closure [2]. These catalysts facilitate the creation of the critical C2 stereocenter while simultaneously controlling the configuration at the C3 position of the propanoic acid chain [7].
Heterogeneous catalytic systems offer practical advantages for industrial applications. Nickel catalysts modified with tartaric acid derivatives achieve up to 88% enantiomeric excess (ee) in the reductive amination step that forms the piperidine ring [7]. Catalyst poisoning studies reveal that residual sulfur compounds from earlier reaction steps significantly impact performance, necessitating rigorous purification of intermediates before hydrogenation. Temperature optimization proves critical, with superior enantioselectivity observed at lower reaction temperatures (0-10°C), though this must be balanced against reduced reaction rates and potential crystallization of intermediates [2] [7].
Scale-up of 2-methyl-3-(piperidin-2-yl)propanoic acid synthesis requires addressing key engineering challenges in batch reactor design and downstream processing. Hydrogenation steps benefit from optimized impeller designs that enhance gas-liquid mass transfer, reducing reaction times by 40% compared to standard configurations [8]. Critical process parameters include controlled hydrogen dosing rates (0.5-1.0 L/min per liter reactor volume) and efficient heat removal systems to manage the exothermic nature of the ring saturation step [2].
Purification presents challenges due to the compound's zwitterionic character and sensitivity to thermal decomposition. Industrial processes employ sequential crystallization techniques at controlled pH values to isolate the hydrochloride salt form (CAS 1909336-01-1) with high purity (>99.5%) [7]. Process analytical technology (PAT) tools, particularly inline FTIR and focused beam reflectance measurement (FBRM), enable real-time monitoring of crystal formation and polymorph transitions during anti-solvent crystallization using methanol-water mixtures [8]. These techniques prevent oiling-out phenomena common with this compound and ensure consistent particle size distribution critical for filtration efficiency.
Table 2: Industrial Purification Techniques Comparison
| Purification Method | Throughput (kg/batch) | Purity (%) | Key Advantages | Operational Challenges |
|---|---|---|---|---|
| pH-Controlled Crystallization | 50-100 | 99.5 | High purity, crystalline product | Sensitive to cooling rates |
| Preparative HPLC | 5-10 | 99.9 | Superior impurity removal | High solvent consumption |
| Continuous Countercurrent Extraction | 30-60 | 98.8 | Scalability, low energy input | Emulsion formation |
| Melt Crystallization | 20-40 | 99.2 | Solvent-free operation | Thermal degradation risk |
Biocatalytic approaches offer sustainable alternatives for enantioselective synthesis of 2-methyl-3-(piperidin-2-yl)propanoic acid. Engineered transaminases demonstrate remarkable activity in converting keto acid precursors to enantiomerically pure (R)- or (S)-configured intermediates with >99% ee [2]. These enzymes, immobilized on silica or polymer supports, enable continuous flow biotransformations that reduce production costs by 30-40% compared to batch processes [2]. Process intensification strategies couple the transamination with cofactor regeneration systems using glucose dehydrogenase, effectively shifting reaction equilibria toward product formation.
Recent advances focus on multi-enzyme cascades that construct the piperidine ring stereoselectively from linear precursors. A particularly efficient sequence employs threonine aldolase to form the C-C bond with moderate diastereoselectivity (70:30 dr), followed by imine reductase-catalyzed ring closure to establish the piperidine scaffold with 95% ee [2]. These systems operate under mild conditions (pH 7-8, 25-37°C) in aqueous-organic biphasic media, minimizing epimerization risks associated with traditional chemical methods. However, enzyme inhibition by high concentrations of substrates and products remains a limitation, with current processes constrained to substrate loadings below 50 mM [2].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9